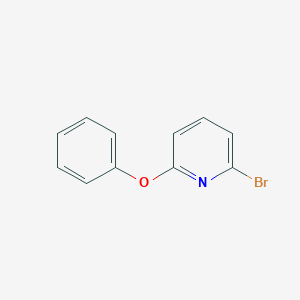
2-Aminobenzylalkohol
Übersicht
Beschreibung
2-Aminobenzyl alcohol, also known as 2-(Hydroxymethyl)aniline, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a white to light yellow crystalline powder that is very soluble in water . This compound is notable for its bifunctional nature, containing both an amino group and a hydroxyl group, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Aminobenzyl alcohol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Aminobenzyl alcohol, also known as (2-Aminophenyl)methanol, is an experimental small molecule . Its primary target is Complement factor D , a protein involved in the immune system’s complement system. This system is a part of the innate immune response and plays a role in inflammation and defense against some bacterial infections .
Biochemische Analyse
Biochemical Properties
It is known that it can undergo oxidative cyclization with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines . It also undergoes oxidation catalyzed by heterotrimetallic RuMnMn species on the hydrotalcite surface in the presence of O2 to yield 2-aminobenzaldehyde .
Molecular Mechanism
It is known to undergo various chemical reactions, including oxidative cyclization and oxidation . These reactions may influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that it can undergo various chemical reactions, suggesting that its effects may change over time depending on the conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reduction of 2-nitrobenzaldehyde with sodium borohydride .
Industrial Production Methods: In industrial settings, 2-Aminobenzyl alcohol is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion .
Types of Reactions:
Oxidation: 2-Aminobenzyl alcohol undergoes oxidation to form 2-aminobenzaldehyde.
Cyclization: It can be cyclized with ketones in the presence of a ruthenium catalyst and potassium hydroxide to form quinolines.
Substitution: The amino group in 2-Aminobenzyl alcohol can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Ruthenium catalyst, oxygen, hydrotalcite surface.
Cyclization: Ruthenium catalyst, potassium hydroxide, dioxane, 80°C.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products:
2-Aminobenzaldehyde: Formed through oxidation.
Quinolines: Formed through cyclization with ketones.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
2-Aminobenzhydrol: Contains an additional hydroxyl group on the benzene ring.
4-Aminobenzyl alcohol: Similar structure but with the amino group in the para position.
Uniqueness: 2-Aminobenzyl alcohol is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its ability to form both hydrogen bonds and covalent bonds makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(2-aminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOAVADNIHPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063800 | |
| Record name | 2-Aminobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Aminobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5344-90-1 | |
| Record name | 2-Aminobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Aminobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK3AH3NG9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzyl alcohol?
A1: The molecular formula of 2-aminobenzyl alcohol is C7H9NO, and its molecular weight is 123.15 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-aminobenzyl alcohol?
A2: 2-Aminobenzyl alcohol can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the arrangement of hydrogen and carbon atoms in the molecule, respectively. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. []
Q3: What is the significance of 2-aminobenzyl alcohol in organic synthesis?
A: 2-Aminobenzyl alcohol serves as a valuable starting material in organic synthesis due to its reactive amine and alcohol functional groups. It is widely employed in synthesizing various heterocyclic compounds, particularly quinolines, which are important structural motifs in pharmaceuticals and other biologically active molecules. [, , , , ]
Q4: How is 2-aminobenzyl alcohol utilized in quinoline synthesis?
A: 2-Aminobenzyl alcohol is a key precursor in various synthetic routes for quinolines. One prominent method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde (generated in situ from 2-aminobenzyl alcohol) with ketones or aldehydes. [, , , ]
Q5: What alternative methods exist for quinoline synthesis using 2-aminobenzyl alcohol?
A5: Besides the Friedländer synthesis, other methods utilize 2-aminobenzyl alcohol for quinoline synthesis, including:
- Oxidative Cyclization: This method involves the reaction of 2-aminobenzyl alcohol with ketones or aldehydes in the presence of transition metal catalysts, such as ruthenium, rhodium, or palladium, under oxidative conditions. [, , , ]
- Acceptorless Dehydrogenative Coupling (ADC): This approach employs iridium or manganese-based catalysts to promote the dehydrogenative coupling of 2-aminobenzyl alcohol with alcohols, affording quinolines while releasing hydrogen gas as the sole byproduct. [, , ]
- Hetero-Diels-Alder Cycloaddition: 2-Aminobenzyl alcohol can generate azadienes in situ, which react with alkynes via [4 + 2] cycloaddition, followed by aromatization to yield quinolines. []
Q6: Can 2-aminobenzyl alcohol be used to synthesize other heterocycles besides quinolines?
A: Yes, 2-aminobenzyl alcohol is a versatile building block for synthesizing other heterocyclic compounds, such as quinazolines and benzoxazines. [, , , ]
Q7: What are the advantages of using 2-aminobenzyl alcohol as a starting material in heterocycle synthesis?
A7: Several advantages make 2-aminobenzyl alcohol attractive for heterocycle synthesis:
Q8: Does 2-aminobenzyl alcohol exhibit any catalytic properties itself?
A: While 2-aminobenzyl alcohol is primarily utilized as a building block in organic synthesis, some studies suggest potential catalytic applications. For instance, its polymer derivatives, such as poly(2-aminobenzyl alcohol), have been explored for their catalytic activity in various organic reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














